molecular formula C7H6ClFN2 B1352207 2-Chloro-4-fluoro-benzamidine CAS No. 582306-90-9

2-Chloro-4-fluoro-benzamidine

Cat. No.: B1352207
CAS No.: 582306-90-9
M. Wt: 172.59 g/mol
InChI Key: KESVNOXPDZLHGZ-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-benzamidine” is a chemical compound that may be used in the preparation of 2-chloro-3,4-diaminobenzonitrile . It is also used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .


Synthesis Analysis

The synthesis of “this compound” could involve various methods. For instance, one method involves the use of 2-chloro-4-aminotoluene, which is cooled with anhydrous hydrogen fluoride, followed by the addition of sodium nitrite . Another method involves the use of 2-chloro-4-fluorobenzonitrile in the preparation of 2-chloro-3,4-diaminobenzonitrile .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The reactions of “this compound” could involve various processes. For instance, it could undergo reactions with n-butyl-, s-butyl-, or t-butyl-amine in benzene .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight and its solubility in various solvents. For instance, 2-Fluoro-benzamidine, a related compound, has a molecular weight of 138.14 and is stored at a temperature of 0-5°C .

Scientific Research Applications

Synthesis and Characterization 2-Chloro-4-fluoro-benzamidine and its derivatives have been explored extensively in the field of organic synthesis and characterization. These compounds serve as key intermediates in the synthesis of various complex molecules due to their unique chemical properties. For instance, they have been utilized in the synthesis of thiourea derivatives, which were then analyzed for their antibacterial properties. The compounds were characterized using techniques such as elemental analysis, IR, NMR spectroscopies, and their antibacterial efficacy was assessed, showcasing their potential in medicinal chemistry (Sapari et al., 2014).

Crystal Structure and Biological Activity Another application involves the synthesis of benzamide derivatives, where this compound analogs were synthesized, and their crystal structures determined via X-ray single-crystal diffraction. These studies not only contribute to our understanding of the structural aspects of these compounds but also explore their preliminary biological activities, such as herbicidal effects, highlighting the diverse utility of these compounds in both chemistry and biochemistry (Li et al., 2008).

Antipathogenic Activity Research has also been conducted on the spectrum of biological activity of chloro-fluoro-benzamidine derivatives, particularly focusing on their antimicrobial and antifungal capabilities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents. The relationship between the chemical structure of these compounds and their biological activity provides valuable insights for the design of novel therapeutic agents (Imramovský et al., 2011).

Antibacterial and Antifungal Properties Further extending their application in the fight against infections, derivatives of this compound have been synthesized and evaluated for their interaction with bacterial and fungal strains. Their antipathogenic activity, particularly against resistant strains known for biofilm formation, has been significant. These findings support the potential development of new antimicrobial agents with specific antibiofilm properties, crucial for addressing the growing concern of antimicrobial resistance (Limban et al., 2011).

Safety and Hazards

The safety and hazards associated with “2-Chloro-4-fluoro-benzamidine” include the need to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “2-Chloro-4-fluoro-benzamidine” could involve its use in the synthesis of novel compounds for various applications. For instance, it could be used in the synthesis of androgen receptor antagonists for the treatment of prostate cancer . Additionally, it could be used in the preparation of 2-chloro-3,4-diaminobenzonitrile .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-fluoro-benzamidine plays a significant role in biochemical reactions, particularly in the field of proteomics. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where this compound acts as an inhibitor. This inhibition is crucial for studying the function and structure of proteases in various biological processes . The compound’s ability to form stable complexes with proteases makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain proteases, leading to alterations in cell signaling pathways that are dependent on protease activity . This inhibition can result in changes in gene expression and metabolic processes, ultimately affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of proteases, inhibiting their enzymatic activity. This inhibition occurs through the formation of a stable complex between this compound and the protease, preventing the protease from interacting with its natural substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of protease activity . Over extended periods, the compound may degrade, leading to a reduction in its inhibitory effects. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses. Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no further increase in inhibition is observed. These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux and metabolite levels by inhibiting proteases that play a role in metabolic regulation . This inhibition can lead to alterations in the levels of specific metabolites and changes in metabolic pathways, affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its broader effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its inhibitory effects on proteases. The distribution of the compound within tissues can also influence its overall efficacy and toxicity, with certain tissues exhibiting higher accumulation of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to lysosomes, where it inhibits lysosomal proteases involved in protein degradation. This localization is essential for the compound’s inhibitory effects and can influence its overall impact on cellular function.

Properties

IUPAC Name

2-chloro-4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESVNOXPDZLHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394432
Record name 2-Chloro-4-fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582306-90-9
Record name 2-Chloro-4-fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-benzamidine hydrochloride
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